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molecular formula C14H15N3O2S B8369481 4-Isopropylthiazole-2-carboxylic acid (2-carbamoyl-phenyl)-amide

4-Isopropylthiazole-2-carboxylic acid (2-carbamoyl-phenyl)-amide

Cat. No. B8369481
M. Wt: 289.35 g/mol
InChI Key: OYOFMEDPWSXIKW-UHFFFAOYSA-N
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Patent
US07700552B2

Procedure details

2-Aminobenzamide (2.04 g, 15 mmol) was reacted with 4-isopropylthiazole-2-carboxylic acid (2.5 g, 14.6 mmol) as described in example 47 which gave the title compound (2.4 g, 56%).
Quantity
2.04 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Yield
56%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([NH2:6])=[O:5].[CH:11]([C:14]1[N:15]=[C:16]([C:19](O)=[O:20])[S:17][CH:18]=1)([CH3:13])[CH3:12]>>[C:4]([C:3]1[CH:7]=[CH:8][CH:9]=[CH:10][C:2]=1[NH:1][C:19]([C:16]1[S:17][CH:18]=[C:14]([CH:11]([CH3:13])[CH3:12])[N:15]=1)=[O:20])(=[O:5])[NH2:6]

Inputs

Step One
Name
Quantity
2.04 g
Type
reactant
Smiles
NC1=C(C(=O)N)C=CC=C1
Name
Quantity
2.5 g
Type
reactant
Smiles
C(C)(C)C=1N=C(SC1)C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(N)(=O)C1=C(C=CC=C1)NC(=O)C=1SC=C(N1)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.4 g
YIELD: PERCENTYIELD 56%
YIELD: CALCULATEDPERCENTYIELD 56.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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